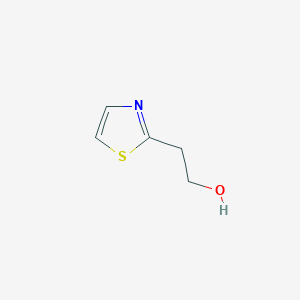
2-Thiazoleethanol
Overview
Description
Synthesis Analysis
Thiazoles are synthesized using green chemistry approaches like the use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis . These methods provide an environmentally friendly and safe platform for the pilot and bulk synthesis of various heterocyclic compounds .
Molecular Structure Analysis
2-Thiazoleethanol, alpha-methyl- contains total 18 bond(s); 9 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s) and 1 Thiazole(s) .
Chemical Reactions Analysis
Thiazolines are important building blocks in organic synthesis and are of great importance in many areas of chemistry . They have seen increased use in synthesis and catalysis . Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Thiazoleethanol include its molecular formula: C5H7NOS and molecular weight: 129.18 g/mol .
Scientific Research Applications
Antibacterial Applications
2-Thiazoleethanol and its derivatives have been studied for their potential as antibacterial agents. Research indicates that thiazole-based Schiff base compounds exhibit significant activity against both Gram-negative and Gram-positive bacteria . These compounds can modulate the activity of enzymes involved in bacterial metabolism, providing a pathway for the development of new antibacterial therapeutics.
Antioxidant Properties
Thiazole compounds, including those derived from 2-Thiazoleethanol, have demonstrated antioxidant activities. They show promise in scavenging free radicals and could be used to prevent oxidative stress-related damage in biological systems . This property is crucial for developing treatments for diseases caused by oxidative stress.
Antiproliferative Effects
The antiproliferative activity of thiazole derivatives makes them candidates for cancer treatment research. They can inhibit the growth of cancer cells, potentially leading to new anticancer drugs . The ability to target specific pathways in cancer cells is a significant advantage of these compounds.
Enzyme Modulation
Thiazole-based compounds have the ability to influence the activity of various enzymes involved in metabolism. This includes enzymes like DNA gyrase B, which is essential for bacterial DNA replication, and human peroxiredoxin 5, which is involved in antioxidant defense . Modulating these enzymes can lead to therapeutic applications in treating bacterial infections and managing oxidative stress.
Computational Chemistry Applications
In silico studies have shown that thiazole derivatives have binding affinities with certain enzymes, which correlate with their experimental activities. This demonstrates the potential of 2-Thiazoleethanol derivatives in computational drug design, where they can be modeled to predict interactions with biological targets .
Photographic Sensitizers
Thiazoles are known to be used in photographic sensitizers due to their unique chemical properties. The incorporation of 2-Thiazoleethanol derivatives could enhance the sensitivity of photographic materials, improving image quality and reducing exposure time .
Agrochemical Research
The thiazole ring is a common feature in many agrochemicals. Derivatives of 2-Thiazoleethanol could be explored for their potential use in developing new pesticides or herbicides, contributing to more effective and safer agricultural practices .
Material Science
Thiazole derivatives have applications in material science, particularly in the development of organic semiconductors. Their small band gap energies indicate good reactivities, which is beneficial for creating materials with specific electronic properties .
Mechanism of Action
Target of Action
The primary target of 2-Thiazoleethanol, also known as 5-(2-hydroxyethyl)-4-methylthiazole, is the enzyme Hydroxyethylthiazole kinase . This enzyme is found in organisms like Bacillus subtilis . The role of this enzyme is to catalyze the phosphorylation of hydroxyethylthiazole, a critical step in the biosynthesis of thiamine (Vitamin B1) .
Mode of Action
It is known to interact with its target, hydroxyethylthiazole kinase This interaction likely involves the compound binding to the active site of the enzyme, thereby influencing its activity
Biochemical Pathways
2-Thiazoleethanol is involved in the biosynthesis of thiamine, a water-soluble vitamin essential for carbohydrate metabolism and normal functioning of the nervous system . Thiamine is synthesized via the coupling of thiazole and pyrimidine precursors . Therefore, any compound like 2-Thiazoleethanol that affects the activity of Hydroxyethylthiazole kinase could potentially influence these biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 2-Thiazoleethanol’s action are likely related to its role in thiamine biosynthesis. By influencing the activity of Hydroxyethylthiazole kinase, 2-Thiazoleethanol could potentially affect the levels of thiamine in the body. Given the critical role of thiamine in carbohydrate metabolism and nervous system function , changes in its biosynthesis could have significant physiological effects.
Action Environment
The action, efficacy, and stability of 2-Thiazoleethanol could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with Hydroxyethylthiazole kinase . Additionally, the presence of other molecules could potentially influence the compound’s efficacy by competing for binding sites or altering the conformation of its target enzyme .
Safety and Hazards
Future Directions
Green chemistry has regained a significant role in overcoming the harmful consequences of conventional chemistry in every aspect . Many pharmaceutical companies and researchers have showed their interest toward greener approaches for the development of medicinal products . Accordingly, researchers continuously make attempts to incorporate these strategies for the synthesis of sulfur-containing heterocyclic compounds such as thiazoles .
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUBIQKQNBKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434420 | |
| Record name | 2-THIAZOLEETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89323-88-6 | |
| Record name | 2-THIAZOLEETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















